

Comprehensive Guide to Mass Spectrometry Fragmentation of Sporidesmolide I

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Compound of Interest

Compound Name: Sporidesmolide I

Cat. No.: B10778767

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Executive Summary & Structural Context

Sporidesmolide I is the primary secondary metabolite isolated from the fungus *Pithomyces chartarum* (formerly *Sporidesmium bakeri*). It belongs to the sporidesmolide complex (I–V), a family of cyclic depsipeptides implicated in the etiology of facial eczema in livestock, although it is less toxic than the co-occurring sporidesmin.

Structurally, **Sporidesmolide I** is a cyclic hexadepsipeptide composed of four amino acid residues and two hydroxy acid residues linked by amide and ester bonds. Its alternating sequence of hydrophobic amino acids and hydroxy acids creates a unique fragmentation signature essential for its identification in complex fungal matrices.

Physicochemical Profile

Parameter	Value
IUPAC Name	cyclo-(D-Val-D-Leu-L-HyIv-L-Val-L-MeLeu-L-HyIv)
Molecular Formula	C ₃₃ H ₅₈ N ₄ O ₈
Monoisotopic Mass	638.4255 Da
Precursor Ion [M+H] ⁺	m/z 639.4328
Precursor Ion [M+Na] ⁺	m/z 661.4147
Key Structural Motif	18-membered ring containing 2 ester and 4 amide linkages

Note: HyIv =

-hydroxyisovaleric acid (2-hydroxy-3-methylbutanoic acid); MeLeu = N-methylleucine.

Fragmentation Mechanics & Performance Comparison

The fragmentation of **Sporidesmolide I** is governed by the lability of its ester bonds compared to its amide bonds. This section compares the performance of Electron Impact (EI) and Electrospray Ionization (ESI) in characterizing the molecule.

A. ESI-MS/MS Fragmentation Pathway (Soft Ionization)

In modern LC-MS/MS workflows, ESI provides a protonated molecular ion [M+H]⁺ at m/z 639.4. Collision-Induced Dissociation (CID) initiates a predictable ring-opening mechanism.

Mechanism of Action:

- Protonation: The proton localizes on the amide nitrogen or ester carbonyl.
- Ring Opening: The ring preferentially opens at the ester bonds (HyIv-Val or HyIv-Leu junctions) due to lower bond dissociation energy compared to peptide bonds.
- Linearization: This results in a linear acylium ion or protonated peptide series.

- b/y Ion Series: The linear sequence undergoes standard peptide fragmentation, generating b-series (N-terminal) and y-series (C-terminal) ions.

Key Diagnostic Ions (ESI-CID):

m/z (Theoretical)	Ion Type	Structural Assignment	Significance
639.4	[M+H] ⁺	Intact Protonated Molecule	Primary identification peak.
611.4	[M+H - CO] ⁺	Loss of Carbon Monoxide	Characteristic of cyclic peptides/depsipeptides (ester carbonyl loss).
539.3	b5 / y5	Loss of Hylv (-100 Da)	First sequence cleavage after ring opening.
526.3	b5 / y5	Loss of Leu/Ile (-113 Da)	Alternative ring opening pathway.
100.1	Immonium	N-MeLeu Immonium Ion	Specific Marker: Distinguishes Sporidesmolide I from non-methylated analogs.
86.1	Immonium	Leu Immonium Ion	Confirms Leucine presence.
72.1	Immonium	Val Immonium Ion	Confirms Valine presence.

B. EI-MS Fragmentation Pathway (Hard Ionization)

Historical data (Russell et al., 1962) utilizes EI, which imparts high energy (70 eV), causing extensive fragmentation. The molecular ion M⁺ (m/z 638) is often weak or absent.

- Alpha-Cleavage: Dominant mechanism leading to small aliphatic fragments (m/z 43, 57, 71).
- McLafferty Rearrangement: Prominent in the fatty acid-like hydroxy acid chains.
- Performance Verdict: EI is superior for structural fingerprinting of the monomeric units but inferior for sequencing the intact ring compared to ESI-MS/MS.

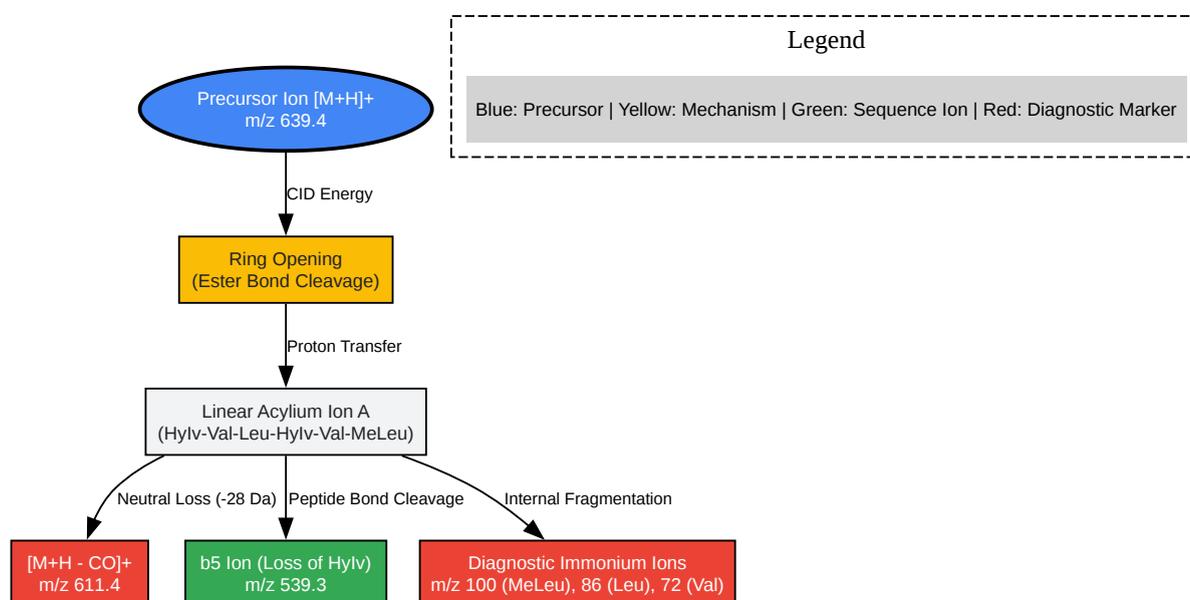
Comparative Guide: Sporidesmolide Variants

Distinguishing **Sporidesmolide I** from its congeners (II, III, IV, V) is critical as they co-elute.

Analyte	Formula	[M+H] ⁺ m/z	Key Structural Difference	Fragmentation Differentiator
Sporidesmolide I	C ₃₃ H ₅₈ N ₄ O ₈	639.4	Standard Reference	Immonium m/z 100 (MeLeu) present.
Sporidesmolide II	C ₃₄ H ₅₀ N ₄ O ₈	653.4	+CH ₂ (Val Ile)	Shift in b/y ions by +14 Da; Immonium m/z 86 (Ile/Leu) intensity increases.
Sporidesmolide III	C ₃₂ H ₅₆ N ₄ O ₈	625.4	-CH ₂ (MeLeu Leu)	Absence of m/z 100 immonium ion; Shift in b/y ions by -14 Da.
Sporidesmolide IV	C ₃₄ H ₅₀ N ₄ O ₈	653.4	Isomer of II (different sequence)	Identical mass to II; requires retention time or MS ³ for differentiation.

Visualization of Fragmentation Pathways[2]

The following diagram illustrates the primary ESI-MS/MS fragmentation logic, focusing on the ring-opening mechanism and generation of sequence ions.



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Figure 1: Proposed ESI-MS/MS fragmentation pathway for **Sporidesmolide I**, highlighting the transition from the cyclic precursor to diagnostic linear fragments.

Experimental Protocol: LC-MS/MS Identification

This protocol is designed to be self-validating by using the ratio of the molecular ion to the specific immonium marker ion.

Reagents & Preparation

- Extraction: Extract fungal culture (on potato dextrose agar) with Methanol:Chloroform (1:1 v/v).

- Clarification: Centrifuge at 10,000 x g for 5 mins; filter supernatant through 0.2 µm PTFE filter.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Instrument Conditions (Q-TOF / Orbitrap)

- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
- Gradient: 50% B to 95% B over 10 minutes (Sporidesmolides are highly hydrophobic).
- Ionization: ESI Positive Mode.
- Scan Range: m/z 100 – 1000.
- Collision Energy: Stepped NCE 20, 35, 50 eV (to capture both intact ring and immonium ions).

Data Analysis Workflow

- Extract Ion Chromatogram (EIC): Target m/z 639.43 ± 0.05.
- Verify Isotope Pattern: Ensure fit to C₃₃H₅₈N₄O₈.
- MS/MS Confirmation:
 - Check for m/z 100.1 (MeLeu) – Crucial for distinguishing from **Sporidesmolide III**.
 - Check for m/z 611.4 (CO loss).
 - Verify absence of m/z 653.4 (**Sporidesmolide II** contamination).[1]

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